molecular formula C12H14S2 B14230262 2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane CAS No. 765288-98-0

2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane

Cat. No.: B14230262
CAS No.: 765288-98-0
M. Wt: 222.4 g/mol
InChI Key: UCZOTDRBTDJOTD-UHFFFAOYSA-N
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Description

2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane is an organic compound characterized by the presence of a dithiolane ring attached to a phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane typically involves the reaction of 3-phenylprop-2-en-1-yl halides with dithiolane derivatives under basic conditions. One common method includes the use of potassium carbonate as a base in a solvent such as acetone, where the reaction mixture is stirred and heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylprop-2-en-1-yl group, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Potassium carbonate, acetone, various nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dithiols, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane exerts its effects involves interactions with various molecular targets. The dithiolane ring can interact with metal ions, enzymes, and other biomolecules, potentially leading to the modulation of biological pathways. The phenylprop-2-en-1-yl group can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylprop-2-en-1-yl derivatives: Compounds with similar phenylprop-2-en-1-yl groups but different functional groups attached.

    Dithiolane derivatives: Compounds with dithiolane rings but different substituents on the ring.

Uniqueness

2-(3-Phenylprop-2-en-1-yl)-1,3-dithiolane is unique due to the combination of the dithiolane ring and the phenylprop-2-en-1-yl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

765288-98-0

Molecular Formula

C12H14S2

Molecular Weight

222.4 g/mol

IUPAC Name

2-(3-phenylprop-2-enyl)-1,3-dithiolane

InChI

InChI=1S/C12H14S2/c1-2-5-11(6-3-1)7-4-8-12-13-9-10-14-12/h1-7,12H,8-10H2

InChI Key

UCZOTDRBTDJOTD-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)CC=CC2=CC=CC=C2

Origin of Product

United States

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